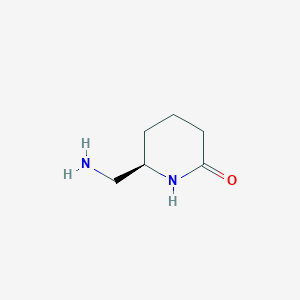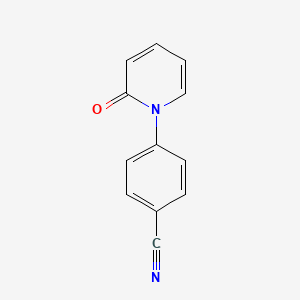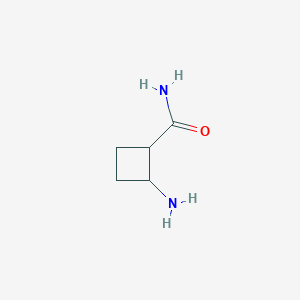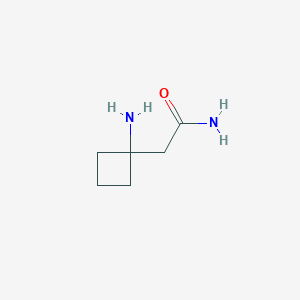![molecular formula C8H5N3O3 B12280370 3-oxo-3H,4H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B12280370.png)
3-oxo-3H,4H-pyrido[2,3-b]pyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused to a pyrazine ring, forming a unique bicyclic structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining the compound’s integrity.
化学反応の分析
Types of Reactions
3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
科学的研究の応用
3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including infections and cancer.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit similar biological activities.
Indole Derivatives: Indoles share a similar bicyclic structure and are known for their wide range of biological activities.
Uniqueness
3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid is unique due to its specific ring fusion and the presence of both pyridine and pyrazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C8H5N3O3 |
|---|---|
分子量 |
191.14 g/mol |
IUPAC名 |
3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-7-5(8(13)14)10-4-2-1-3-9-6(4)11-7/h1-3,5H,(H,13,14) |
InChIキー |
JJSHNDNAIBRLLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(C(=O)N=C2N=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12280294.png)





![methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)
![1,2,2-Tris[(R)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B12280343.png)

![N-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12280352.png)

![1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12280361.png)


